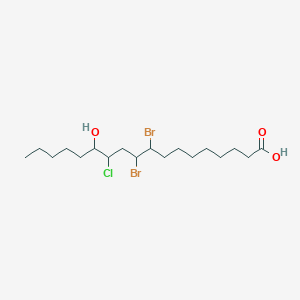
9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid: is a complex organic compound that belongs to the class of halogenated fatty acids. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to an octadecanoic acid backbone. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid typically involves the halogenation of octadecanoic acid derivatives. The process begins with the selective bromination at the 9th and 10th positions, followed by chlorination at the 12th position. The hydroxyl group is introduced at the 13th position through a controlled oxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of halogenating agents and oxidizing agents under controlled temperature and pressure conditions. The final product is purified through distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 13th position can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of less halogenated derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less halogenated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological membranes and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its halogenated structure is of interest for the development of new drugs with enhanced efficacy and stability.
Industry: The compound finds applications in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for use in various industrial formulations.
Mecanismo De Acción
The mechanism of action of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group enable the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular membranes, leading to antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
9,10-Dibromo-12-hydroxyoctadecanoic acid: Lacks the chlorine atom at the 12th position.
12-Chloro-13-hydroxyoctadecanoic acid: Lacks the bromine atoms at the 9th and 10th positions.
9,10-Dihydroxyoctadecanoic acid: Lacks both the bromine and chlorine atoms.
Uniqueness: 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89682-76-8 |
|---|---|
Fórmula molecular |
C18H33Br2ClO3 |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
9,10-dibromo-12-chloro-13-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Br2ClO3/c1-2-3-7-11-17(22)16(21)13-15(20)14(19)10-8-5-4-6-9-12-18(23)24/h14-17,22H,2-13H2,1H3,(H,23,24) |
Clave InChI |
MYNWFAMOOKSGAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


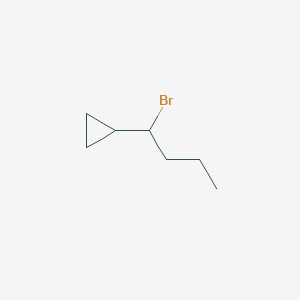
![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)
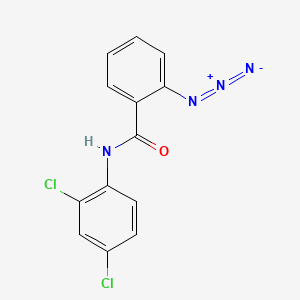

![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

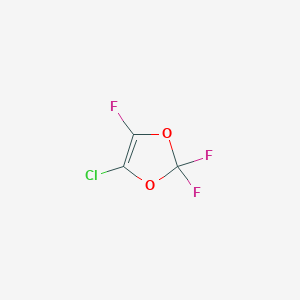
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
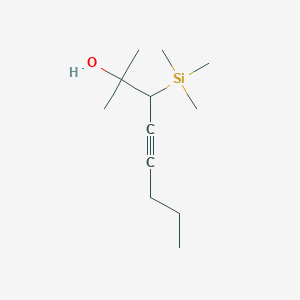
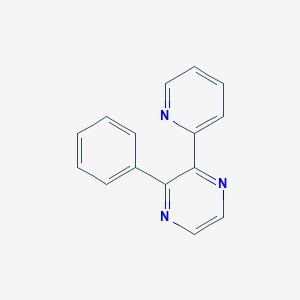
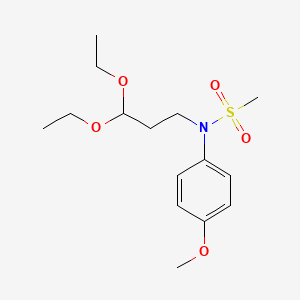
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
